3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one
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Description
3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one, also known as JNJ-63533054, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
Scientific Research Applications
Antimalarial Activity
Piperazine and pyrrolidine derivatives, including compounds similar to 3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one, have been synthesized and evaluated for their antimalarial properties. A study by Mendoza et al. (2011) found that certain compounds with a hydroxyl group, propane chain, and fluor exhibited significant antiplasmodial activity against the Plasmodium falciparum chloroquine-resistant strain (Mendoza et al., 2011).
Antiarrhythmic and Antihypertensive Effects
Research by Malawska et al. (2002) on pyrrolidin-2-one and pyrrolidine derivatives, structurally related to the queried compound, showed significant antiarrhythmic and antihypertensive activities. These effects were attributed to the compounds' alpha-adrenolytic properties, particularly when they contained a 1-phenylpiperazine moiety (Malawska et al., 2002).
Enantiomeric Synthesis and Applications
Kulig et al. (2007) described the asymmetric synthesis of enantiomers of related compounds using hydrolytic kinetic resolution. These enantiomers have potential applications in the development of aminoalcohols, which are crucial in various pharmaceutical contexts (Kulig et al., 2007).
Antimicrobial Activity
Patel et al. (2011) investigated the synthesis of new pyridine derivatives and their in vitro antimicrobial activity. They found variable and modest activity against bacteria and fungi, indicating potential applications in developing antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
3-(2-chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-13-11-12(3-4-16-13)1-2-14(20)18-7-5-17(6-8-18)9-10-19/h1-4,11,19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZKRFKBDYEWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C=CC2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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